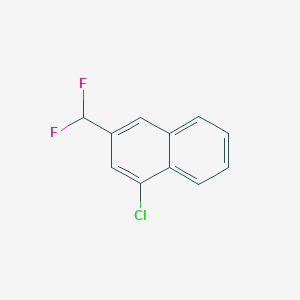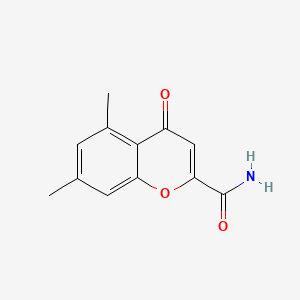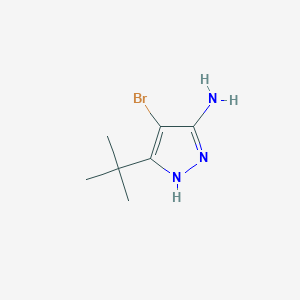
1-Chloro-3-(difluoromethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cloro-3-(difluorometil)naftaleno es un compuesto orgánico con la fórmula molecular C11H7ClF2. Es un derivado del naftaleno, donde un átomo de hidrógeno se reemplaza por un átomo de cloro y otro por un grupo difluorometil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
1-Cloro-3-(difluorometil)naftaleno se puede sintetizar a través de varios métodos. Un enfoque común implica la cloración de 3-(difluorometil)naftaleno utilizando gas cloro en presencia de un catalizador como el cloruro de hierro(III). La reacción se lleva a cabo típicamente bajo condiciones controladas de temperatura y presión para garantizar la cloración selectiva en la posición deseada.
Otro método implica la difluorometilación de 1-cloro naftaleno. Esto se puede lograr utilizando agentes difluorometilantes como el yoduro de difluorometil en presencia de una base como el carbonato de potasio. La reacción generalmente se lleva a cabo en un solvente orgánico como la dimetilformamida (DMF) a temperaturas elevadas.
Métodos de Producción Industrial
La producción industrial de 1-Cloro-3-(difluorometil)naftaleno a menudo implica procesos de cloración y difluorometilación a gran escala. Estos procesos se optimizan para obtener un alto rendimiento y pureza, utilizando sistemas catalíticos avanzados y reactores de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-Cloro-3-(difluorometil)naftaleno sufre diversas reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de cloro se puede reemplazar por otros nucleófilos como aminas, tioles o alcóxidos.
Reacciones de Oxidación: El compuesto se puede oxidar para formar naftaquinonas correspondientes u otros derivados oxidados.
Reacciones de Reducción: La reducción del grupo difluorometil puede conducir a la formación de derivados metil o metileno.
Reactivos y Condiciones Comunes
Sustitución: Nucleófilos como metóxido de sodio o tiolato de potasio en solventes apróticos polares como DMF o DMSO.
Oxidación: Agentes oxidantes como permanganato de potasio o trióxido de cromo en medios ácidos o básicos.
Reducción: Agentes reductores como hidruro de litio y aluminio o gas hidrógeno en presencia de un catalizador de paladio.
Productos Mayores
Sustitución: Formación de derivados de 3-(difluorometil)naftaleno con varios grupos funcionales.
Oxidación: Producción de naftaquinonas y otros compuestos oxidados.
Reducción: Formación de derivados de naftaleno sustituidos con metil o metileno.
Aplicaciones Científicas De Investigación
1-Cloro-3-(difluorometil)naftaleno tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas, particularmente en el desarrollo de productos farmacéuticos y agroquímicos.
Biología: Se estudia por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por su papel en el descubrimiento de fármacos, particularmente como precursor para la síntesis de compuestos bioactivos.
Industria: Utilizado en la producción de productos químicos y materiales especiales, incluidos polímeros y materiales avanzados con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 1-Cloro-3-(difluorometil)naftaleno depende de su aplicación específica. En sistemas biológicos, puede interactuar con objetivos celulares como enzimas o receptores, lo que lleva a la inhibición o activación de vías bioquímicas específicas. El grupo difluorometil puede mejorar la lipofilia y la estabilidad metabólica del compuesto, lo que le permite penetrar eficazmente las membranas celulares y ejercer sus efectos.
Comparación Con Compuestos Similares
1-Cloro-3-(difluorometil)naftaleno se puede comparar con otros compuestos similares como:
- 1-Cloro-2-(difluorometil)naftaleno
- 1-Cloro-4-(difluorometil)naftaleno
- 1-Bromo-3-(difluorometil)naftaleno
Estos compuestos comparten características estructurales similares pero difieren en la posición de los sustituyentes o la naturaleza del átomo de halógeno. La combinación única de cloro y grupos difluorometil en 1-Cloro-3-(difluorometil)naftaleno imparte propiedades químicas y físicas distintas, lo que lo hace valioso para aplicaciones específicas.
Propiedades
Fórmula molecular |
C11H7ClF2 |
|---|---|
Peso molecular |
212.62 g/mol |
Nombre IUPAC |
1-chloro-3-(difluoromethyl)naphthalene |
InChI |
InChI=1S/C11H7ClF2/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6,11H |
Clave InChI |
ZBOGBBGPYFMMJY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=C2Cl)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride](/img/structure/B11886982.png)


![6-Methyl-2-(pyrrolidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11887013.png)





